Thiirane, 1,1-dioxide-
Overview
Description
Thiirane 1,1-dioxide, also known as 1,1-Dioxyde de thiirane, is a chemical compound with the molecular formula C2H4O2S . It has an average mass of 92.117 Da and a monoisotopic mass of 91.993202 Da .
Synthesis Analysis
Thiirane 1,1-dioxides can be synthesized from the corresponding thiiranes using Oxone in 1,1,1-trifluoroacetone at 0 °C as the oxidant . This oxidation process can be slow and the formation of the thiirane 1,1-dioxides may take hours or days .Chemical Reactions Analysis
Thiiranes can react with amines to afford 2-mercaptoethylamines . This process is often called mercaptoethylation . Oxidation of thiirane with periodate gives ethylene episulfoxide .Scientific Research Applications
Chemical Characterization and Reactions
- Thiirane, thiirane S-oxide, and thiirane S,S-dioxide have been studied for their reactivity, especially in the formation of their conjugate bases. The conjugate bases of thiirane and thiirane S,S-dioxide demonstrate distinctive behaviors, with a notable ring-opening isomerization observed in the thiirane S-oxide case. These studies provide insights into the proton affinities and ab initio calculations of these compounds (Merrill et al., 1999).
- Research on the reaction of thiirane 1,1-dioxide with aqueous hydroxide has revised our understanding of its product formation, suggesting a different reaction pathway than previously believed. This contributes to a more coherent picture of thiirane 1,1-dioxides' reactions with hydroxide (King et al., 1985).
Synthesis and Applications
- The synthesis of perhalogenated 1,3-dithietan-S-oxides and thiiranes, including 2,2-Dichloro-3,3-bis(trifluoromethyl) thiirane, has been documented. These compounds, obtained through specific reactions, are significant for their potential applications in various chemical processes (Rall & Sundermeyer, 1990).
- Thiiranes are crucial precursors for the synthesis of substituted taurines. The study on the regioselectivity of ring-opening reactions of thiiranes with ammonia revealed important patterns, highlighting their significance in the synthesis of mono- and disubstituted α-alkyl- and β-aryl-substituted taurines (Yu et al., 2009).
Reaction Mechanisms and Theoretical Studies
- Investigations into the photooxidation of thiiranes with singlet oxygen reveal the complex mechanisms and products depending on various factors like solvent and substrate concentration. These studies are vital for understanding the chemical behavior of thiiranes under specific conditions (Jensen & Foote, 1987).
Structural and Material Science Applications
- The chemistry and structural aspects of three-membered saturated and unsaturated nitrogen, oxygen, and sulfur heterocycles, including thiirane and thiirane-1,1-dioxide, are crucial in the fields of natural products, medicine, and material science. Understanding these compounds' structures and chemistry expands their applicability in various scientific domains (Ram et al., 2019).
Medicinal and Biological Applications
- Thiiranes have been identified as selective gelatinase inhibitors, showing promise in studies related to cancer metastasis and stroke. The synthesis of chiral 2-(4-phenoxyphenylsulfonylmethyl)thiiranes and their enantiomers' role in gelatinase inhibition highlight their potential in medical applications (Lee et al., 2005).
Properties
IUPAC Name |
thiirane 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2S/c3-5(4)1-2-5/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBPGACXRPVDQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
862377-86-4 | |
Record name | Thiirane, 1,1-dioxide, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862377-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00170439 | |
Record name | Thiirane, 1,1-dioxide- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782-89-4 | |
Record name | Thiirane, 1,1-dioxide- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001782894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiirane, 1,1-dioxide- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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